molecular formula C21H17ClFN5O3 B2998195 N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251697-25-2

N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2998195
CAS No.: 1251697-25-2
M. Wt: 441.85
InChI Key: ZNYUJDDFWVBFMJ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-a]pyrazine core. Key structural attributes include:

  • N-(4-chloro-2-fluorophenyl)acetamide side chain: Provides halogen-mediated binding interactions (Cl, F) and hydrogen-bonding capability via the amide group.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O3/c1-12-7-13(2)9-15(8-12)31-20-19-26-28(21(30)27(19)6-5-24-20)11-18(29)25-17-4-3-14(22)10-16(17)23/h3-10H,11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYUJDDFWVBFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrazine core, followed by the introduction of the phenyl and acetamide groups through various substitution reactions. Common reagents used in these steps include halogenated phenyl compounds, acylating agents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Core Heterocycles :

    • The target’s triazolo-pyrazine core () contrasts with pyrazolo-pyrimidine (), influencing electronic properties and binding modes. Triazolo-pyrazines may exhibit enhanced π-stacking due to fused rings.
    • Simpler acetamide intermediates () lack heterocyclic complexity but serve as precursors for derivatives like the target.
  • Substituent Effects: Halogenation: The target’s 4-chloro-2-fluorophenyl group may improve target affinity via halogen bonds compared to non-halogenated phenyl () or single-fluorine () analogs.
  • Synthetic Efficiency: Lower yields in (19%) may reflect challenges in introducing chromenone or bulky substituents, whereas ’s 51% yield suggests efficient substitution at the phenoxy position.

Physicochemical and Functional Insights

  • Melting Points: Higher MPs (e.g., 302–304°C in ) correlate with rigid structures (e.g., fused chromenone) or strong intermolecular forces. The target’s MP is unreported but likely influenced by its acetamide and phenoxy groups.
  • Hydrogen Bonding :

    • The target’s amide group enables hydrogen bonding (as seen in ), critical for solubility and target interactions. ’s compound leverages intermolecular H-bonds for crystal packing .
  • Lipophilicity: The 3,5-dimethylphenoxy group in the target likely increases logP compared to ’s amino-phenoxy derivative, affecting pharmacokinetics.

Functional Implications

  • Biological Activity: While bioactivity data for the target are absent, structurally related compounds (e.g., pyrazolo-pyrimidines in ) are often kinase inhibitors. The triazolo-pyrazine core () may target similar pathways with modified selectivity. Halogenated aryl groups (Cl, F) in the target could enhance binding to hydrophobic enzyme pockets versus non-halogenated analogs.
  • Thermodynamic Stability :

    • Intramolecular interactions (e.g., C–H···O in ) may stabilize the target’s conformation, influencing bioavailability.

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure:

Property Details
IUPAC Name This compound
Molecular Formula C21H17ClFN5O3
Molecular Weight 433.84 g/mol
CAS Number Not specified in available sources

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways leading to observed biological effects. The presence of both chloro and fluoro substituents on the phenyl ring may enhance the compound's reactivity and selectivity towards certain biological macromolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

  • Antifungal Activity : Studies have shown that related triazole derivatives possess broad-spectrum antifungal activity against drug-resistant strains of Candida species. These compounds demonstrated effective inhibition of fungal growth at low concentrations .

Anticancer Activity

Compounds within this chemical class have also been investigated for their anticancer properties. In vitro studies have reported that certain derivatives can significantly decrease the viability of cancer cell lines such as Caco-2 (human colorectal adenocarcinoma cells) and A549 (human lung carcinoma cells). For example:

  • Caco-2 Cells : One study indicated a reduction in cell viability by 39.8% when treated with a related compound compared to untreated controls (p < 0.001) .

Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of triazole derivatives against drug-resistant Candida strains. The findings revealed that certain derivatives exhibited greater activity than traditional antifungal agents like fluconazole. The results are summarized in the following table:

Compound Activity Against Candida auris Activity Against Candida albicans
Compound A> 10 µg/mL6.25 µg/mL
Compound B6.25 µg/mL12.5 µg/mL
N-(4-chloro...)> 5 µg/mL6.25 µg/mL

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of similar triazole compounds demonstrated promising results against various cancer cell lines:

Cell Line Viability (%) IC50 (µM)
Caco-239.810
A54931.915

These findings suggest that the compound may exert selective toxicity toward cancer cells while sparing normal cells.

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